Fmoc-His(Mtt)-OH

Catalog No.
S765636
CAS No.
133367-34-7
M.F
C41H35N3O4
M. Wt
633,73 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-His(Mtt)-OH

CAS Number

133367-34-7

Product Name

Fmoc-His(Mtt)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid

Molecular Formula

C41H35N3O4

Molecular Weight

633,73 g/mole

InChI

InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1

InChI Key

MNOCIIYDYLYWEU-LHEWISCISA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Synonyms

Fmoc-His(Mtt)-OH;133367-34-7;AmbotzFAA1080;Fmoc-His(tau-Mtt)-OH;47526_FLUKA;CTK8E7397;ZINC59045658;AKOS025289342;AK170020;RT-012962;FT-0629899;N|A-Fmoc-N(im)-(4-methyltrityl)-L-histidine;Nalpha-Fmoc-N(im)-(4-methyltrityl)-L-histidine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoicacid

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Fmoc-His(Mtt)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-im-methyltrityl-L-histidine) is a key building block used in solid-phase peptide synthesis (SPPS) for incorporating the amino acid histidine into peptides. SPPS is a powerful technique for the chemical synthesis of peptides, which are chains of amino acids that play essential roles in various biological processes [].

Fmoc and Mtt Protecting Groups

Fmoc-His(Mtt)-OH contains two protecting groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the histidine residue. It can be selectively removed under mild acidic conditions using piperidine, allowing for the formation of peptide bonds with the next amino acid in the sequence [].
  • Mtt (Methyltrityl): This group protects the imidazole side chain of histidine. The Mtt group is essential because the underivatized histidine side chain can react with other functionalities during peptide synthesis, leading to undesired side products. Mtt can be selectively cleaved under acidic conditions using mild trifluoroacetic acid (TFA) after peptide chain assembly is complete [].

Advantages of Fmoc-His(Mtt)-OH

Fmoc-His(Mtt)-OH offers several advantages for peptide synthesis:

  • Orthogonal protecting groups: The Fmoc and Mtt groups have different cleavage conditions, allowing for selective removal in a specific order. This orthogonal protection strategy minimizes unwanted side reactions and facilitates the synthesis of complex peptides with histidine residues [].
  • High purity: Commercially available Fmoc-His(Mtt)-OH is typically of high purity (greater than 98%), ensuring the production of high-quality peptides [].

Overall, Fmoc-His(Mtt)-OH is a valuable building block for incorporating histidine into peptides for various scientific research applications, including:

  • Studying protein-protein interactions
  • Developing peptide-based drugs
  • Investigating the function of histidine-containing enzymes

Fmoc-His(Mtt)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-L-histidine(4-methyltrityl)-OH, is a derivative of histidine commonly utilized in peptide synthesis. This compound incorporates the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for solid-phase peptide synthesis, allowing for selective deprotection and subsequent coupling of amino acids. The Mtt (4-methyltrityl) group provides additional protection for the side-chain imidazole nitrogen of histidine, enhancing the stability and reactivity of the compound during synthesis processes .

, primarily in peptide synthesis. It is compatible with standard coupling reagents like Dicyclohexylcarbodiimide and Oxyma, which facilitate the formation of peptide bonds while minimizing racemization. The Fmoc group can be removed under basic conditions, typically using piperidine, allowing for the introduction of subsequent amino acids. The Mtt group can be cleaved using mild acid conditions, such as 1% trifluoroacetic acid, making it suitable for complex peptide constructs .

Histidine derivatives like Fmoc-His(Mtt)-OH are significant due to their role in biological systems. Histidine is an essential amino acid involved in enzyme catalysis and metal ion coordination. The unique properties of histidine's imidazole side chain allow it to participate in various biochemical processes, including buffering and enzymatic reactions. The incorporation of Fmoc-His(Mtt)-OH into peptides can enhance their biological activity and stability, making it valuable for therapeutic applications .

The synthesis of Fmoc-His(Mtt)-OH typically involves several steps:

  • Protection: The histidine amino group is protected with the Fmoc group.
  • Side-Chain Protection: The imidazole nitrogen is protected with the Mtt group.
  • Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.
  • Characterization: Techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of Fmoc-His(Mtt)-OH .

Fmoc-His(Mtt)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with specific sequences.
  • Drug Development: Its incorporation into peptides can enhance stability and efficacy, making it a candidate for therapeutic agents.
  • Bioconjugation: It can be utilized in the development of bioconjugates for targeted drug delivery systems .

Studies have shown that Fmoc-His(Mtt)-OH can effectively couple with various amino acids while maintaining high fidelity and low racemization rates. This property makes it particularly useful in synthesizing peptides that require precise stereochemistry. Research indicates that using this compound in conjunction with specific coupling agents can yield high-quality peptides suitable for biological assays and therapeutic applications .

Several compounds share structural similarities with Fmoc-His(Mtt)-OH, including:

Compound NameDescriptionUnique Features
Fmoc-His(Trt)-OHAnother histidine derivative with a trityl groupMore prone to racemization compared to Mtt
Fmoc-His(Clt)-OHUses chlorotrityl protectionOffers better stability under acidic conditions
Fmoc-Lys(Mtt)-OHLysine derivative with Mtt protectionUseful for branched peptide synthesis
Fmoc-Arg-OHArginine derivative without side-chain protectionUsed in minimal-protection strategies

The uniqueness of Fmoc-His(Mtt)-OH lies in its balance between reactivity and stability, making it particularly suitable for complex peptide synthesis where both properties are crucial .

XLogP3

7.9

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methylphenyl)(diphenyl)methyl]-L-histidine

Dates

Modify: 2023-08-15

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